molecular formula C10H7NO2 B12309762 Quinaldic-d6 Acid

Quinaldic-d6 Acid

Cat. No.: B12309762
M. Wt: 179.20 g/mol
InChI Key: LOAUVZALPPNFOQ-MZWXYZOWSA-N
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Description

Quinaldic-d6 Acid, also known as quinoline-2-carboxylic acid, is a deuterated form of quinaldic acid. This compound belongs to the class of organic compounds known as quinoline carboxylic acids, which are quinolines substituted by a carboxyl group at one or more positions. This compound is particularly significant in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinaldic-d6 Acid typically involves the deuteration of quinaldic acid. One common method is the microwave-assisted preparation of substituted anilides of quinaldic acid. This method involves the use of microwave irradiation to facilitate the reaction, which is known for its efficiency and reduced reaction times .

Industrial Production Methods

Industrial production of this compound may involve eco-efficient methods such as the synthesis from furfural. This method includes three steps: (i) synthesis of ethyl 4,4-diethoxycrotonate through photooxidation of furfural and consecutive ring-opening alcoholysis; (ii) cyclization of ethyl 4,4-diethoxycrotonate with aniline; and (iii) hydrolysis of the resulting product to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

Quinaldic-d6 Acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-2,3-dicarboxylic acid.

    Reduction: Reduction reactions can convert it into quinoline derivatives.

    Substitution: It can undergo substitution reactions, particularly at the carboxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like thionyl chloride for converting the carboxyl group into an acyl chloride.

Major Products

The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds.

Mechanism of Action

The mechanism of action of Quinaldic-d6 Acid involves its interaction with molecular targets such as the p53 tumor suppressor. It has been shown to modify the expression and phosphorylation of p53 protein, leading to its antiproliferative effects in cancer cells . Additionally, it may interact with other cellular pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterated nature, which provides distinct advantages in research applications, such as improved stability and reduced metabolic degradation. This makes it a valuable tool in studies involving metabolic pathways and drug development.

Properties

Molecular Formula

C10H7NO2

Molecular Weight

179.20 g/mol

IUPAC Name

3,4,5,6,7,8-hexadeuterioquinoline-2-carboxylic acid

InChI

InChI=1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13)/i1D,2D,3D,4D,5D,6D

InChI Key

LOAUVZALPPNFOQ-MZWXYZOWSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=N2)C(=O)O)[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)O

Origin of Product

United States

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